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molecular formula C11H10N2O4 B8371369 N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

Cat. No. B8371369
M. Wt: 234.21 g/mol
InChI Key: FUQGXFRTLBWXAW-UHFFFAOYSA-N
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Patent
US08338487B2

Procedure details

A solution of CrO3 (26.5 g) in a mixture of 15 ml of H2O and 235 ml of AcOH was prepared by sonicating the suspension for 45 min. The resulting solution was added dropwise to a cooled solution of N-(6-nitro-indan-5-yl)-acetamide (22 g, 0.1 mol) in Ac20 (2.5 L) while maintaining the temperature between 15-20° C. After the addition was completed, the mixture was stirred at 25° C. overnight, poured into 10 L of water, and stirred for 1 h. The solution was then extracted with two 2-L portions of CH2Cl2. The organic layers were combined, and concentrated to 500 ml, washed with two 50-ml portions of 10% NaOH followed by water, and then dried (Na2SO4). The solvent was removed, leaving a yellow powder (16 g, 75%), which was used for next step without further purification.
[Compound]
Name
CrO3
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
235 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][CH2:10]2)=[CH:6][C:5]=1[NH:13][C:14](=[O:16])[CH3:15])([O-:3])=[O:2].[OH2:17]>CC(O)=O>[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10]2=[O:17])=[CH:6][C:5]=1[NH:13][C:14](=[O:16])[CH3:15])([O-:3])=[O:2]

Inputs

Step One
Name
CrO3
Quantity
26.5 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
235 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C2CCCC2=C1)NC(C)=O
Step Three
Name
Quantity
10 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
by sonicating the suspension for 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with two 2-L portions of CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 500 ml
WASH
Type
WASH
Details
washed with two 50-ml portions of 10% NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C2CCC(C2=C1)=O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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